(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative, characterized by the presence of a bromophenyl group and a thiophene ring connected through a propenone linkage. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .
Scientific Research Applications
(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: This compound has a similar structure but with a chlorophenyl group instead of a thiophene ring.
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one: This compound lacks the thiophene ring and has a phenyl group instead.
Uniqueness
The presence of the thiophene ring in (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and biological activity, potentially enhancing its effectiveness in various applications .
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQWQTOIPPOTAQ-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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